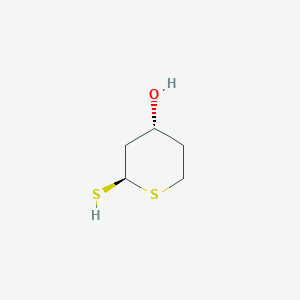
(2R,4R)-2-Sulfanylthian-4-ol
Description
(2R,4R)-2-Sulfanylthian-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with two stereogenic centers at positions 2 and 4 (R-configuration). The molecule features a hydroxyl (-OH) group at position 4 and a sulfanyl (-SH) group at position 2. This dual functionality confers unique reactivity, enabling participation in hydrogen bonding (via -OH) and nucleophilic or redox reactions (via -SH). Its stereochemistry further influences its conformational stability and interactions with chiral environments, making it relevant in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
61477-15-4 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
(2R,4R)-2-sulfanylthian-4-ol |
InChI |
InChI=1S/C5H10OS2/c6-4-1-2-8-5(7)3-4/h4-7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
OQAUOLIAZQDNMI-RFZPGFLSSA-N |
Isomeric SMILES |
C1CS[C@H](C[C@@H]1O)S |
Canonical SMILES |
C1CSC(CC1O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Sulfanylthian-4-ol typically involves the diastereoselective reduction of a thiane precursor. One common method includes the use of a ketoreductase enzyme to achieve high stereoselectivity. The reaction conditions often involve mild temperatures and the presence of a co-factor such as NADH for the reduction process .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis due to its efficiency and selectivity. The process can be scaled up to multi-liter volumes, with downstream processing to isolate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-Sulfanylthian-4-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiane derivatives .
Scientific Research Applications
(2R,4R)-2-Sulfanylthian-4-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other functionalized compounds
Mechanism of Action
The mechanism of action of (2R,4R)-2-Sulfanylthian-4-ol involves its interaction with molecular targets through its thiol and hydroxyl groups. These functional groups can form covalent bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares (2R,4R)-2-Sulfanylthian-4-ol with benzothiazine derivatives (from ) and other thiane analogs:
Key Observations :
- Ring System Differences: The benzothiazine derivatives feature fused aromatic systems, enhancing rigidity and leading to higher melting points (104–173°C) compared to non-aromatic thianes like this compound, which likely has lower thermal stability.
- Functional Group Reactivity : The sulfanyl (-SH) group in the target compound is more nucleophilic than the ether (-O-) groups in benzothiazines, enabling distinct reactivity in redox or alkylation reactions.
Spectroscopic Properties
Table 2: Comparative Spectroscopic Data
Insights :
Stereochemical and Conformational Effects
The (2R,4R) configuration of the target compound imposes a specific chair conformation on the thiane ring, with -OH and -SH groups occupying equatorial positions to minimize steric strain. This contrasts with benzothiazines, where substituents are locked in planar aromatic systems. Stereochemical variations (e.g., 2S,4S isomers) would alter hydrogen-bonding capacity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


